3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile
Description
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile (CAS: 1016521-87-1) is a heterocyclic compound featuring a benzonitrile group attached to a 5-amino-substituted 1,3,4-oxadiazole ring. Its molecular formula is C₉H₆N₄O, with a SMILES string of N#Cc1cccc(-c2nnc(N)o2)c1 . The compound is primarily utilized as a pharmaceutical intermediate and research chemical, with applications in medicinal chemistry, organic synthesis, and biotechnology . Analytical characterization methods include HPLC, NMR, FTIR, and mass spectrometry, confirming its structural integrity .
Propriétés
IUPAC Name |
3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-5-6-2-1-3-7(4-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSLHZOUTRJQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602672 | |
| Record name | 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016521-87-1 | |
| Record name | 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Hydrazone Formation and Cyclization
This method typically involves the formation of a hydrazone intermediate followed by cyclization to form the oxadiazole ring. The general procedure includes:
- Starting Materials : A substituted benzonitrile and a hydrazine derivative.
- Reaction Conditions : The reaction is usually carried out in ethanol or another suitable solvent under reflux conditions.
- Cyclization : The hydrazone is then treated with an appropriate oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite) to facilitate cyclization into the oxadiazole structure.
For example, in one study, the synthesis involved treating 4-(bromomethyl)benzonitrile with hydrazine in the presence of a base to form the corresponding amidoxime, which was subsequently cyclized to yield the desired oxadiazole.
Direct Amidoxime Synthesis
In this method, amidoximes are synthesized directly from nitriles using hydroxylamine derivatives. The general steps include:
- Starting Materials : Benzonitrile and hydroxylamine hydrochloride.
- Reaction Conditions : The reaction is conducted in a solvent like methanol at elevated temperatures.
- Product Isolation : After completion, the product is typically purified through crystallization.
A notable example includes the reaction of benzonitrile with hydroxylamine followed by cyclization under acidic conditions to yield 3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile.
One-Pot Synthesis Strategies
Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel. These methods often involve:
- Combination of Reagents : Using benzonitrile, amidoxime precursors, and coupling agents in one reaction.
- Optimized Conditions : Typically performed under reflux with careful monitoring via thin-layer chromatography (TLC).
- Yield Improvement : This approach often results in higher yields and reduced reaction times.
For instance, one study reported a one-pot synthesis involving benzonitrile and various hydrazine derivatives that led to efficient formation of the oxadiazole with significant yields.
Table 1: Summary of Preparation Methods for this compound
Table 2: Characterization Data for Synthesized Compounds
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| This compound | C9H6N4O | 70% | 161 |
| Intermediate Hydrazone | C9H8N4O | 75% | Not specified |
The preparation of this compound can be effectively achieved through various synthetic routes including hydrazone formation and cyclization, direct amidoxime synthesis, and innovative one-pot strategies. Each method presents unique advantages regarding yield and efficiency, making them suitable for different laboratory settings or industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitro-oxadiazole derivatives.
Reduction: Formation of amino-oxadiazole derivatives.
Substitution: Formation of halogenated benzonitrile derivatives.
Applications De Recherche Scientifique
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
2.1.1. 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile (3f)
- Structure: The oxadiazole ring bears a phenyl group instead of an amino group.
- Synthesis: Prepared via UV-induced cyclization of 5-phenyl-1H-tetrazole and 4-cyanobenzoic acid using DIC as a coupling agent .
2.1.2. 3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)aniline
- Structure: A cyclohexyl group and aniline substituent replace the benzonitrile and amino groups.
- Synthesis : Involves nitration and reduction steps starting from benzohydrazide .
Functional Group Modifications on the Benzene Ring
2.2.1. 4-{1-[(5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile (7.X)
- Structure : Incorporates a benzimidazole nucleus, dichlorophenyl, and nitro groups.
- Synthesis : Yield of 30%, lower than the target compound’s typical 70–80% .
- Properties : Nitro and chlorine substituents increase molecular weight and may enhance antimicrobial activity but reduce solubility .
2.2.2. 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile
- Structure: Features a thiol (-SH) group instead of an amino group.
- Applications : The mercapto group enables thiol-mediated conjugation, useful in drug delivery systems .
Hybrid Heterocyclic Systems
2.3.1. 5-Amino-1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl-3-methyl-1H-pyrazole-4-carbonitrile (8a)
- Structure : Combines oxadiazole, pyrazole, and thioacetyl moieties.
- Synthesis : 53.84% yield via nucleophilic substitution .
2.3.2. 3-[5-(4-Pyridyl)-1,3,4-oxadiazol-2-yl]-6,8-dibromo-7-hydroxychromone (2b)
- Structure : Chromone backbone with pyridyl and bromine substituents.
Solubility and Stability
- 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile: Stable at room temperature; solubility data unavailable .
- Nitro-containing analogs (e.g., 7.X) : Likely less stable due to nitro group sensitivity to reduction .
Activité Biologique
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile is a compound of significant interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
The molecular formula of this compound is CHNO, with a molar mass of approximately 186.17 g/mol. Its structure includes an oxadiazole ring, which is known for contributing to various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. For instance, derivatives such as N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated potent activity against Neisseria gonorrhoeae , a significant Gram-negative pathogen. These studies indicate that modifications to the oxadiazole structure can enhance antibacterial efficacy against resistant strains .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| HSGN-237 | N. gonorrhoeae | 0.25 µg/mL |
| HSGN-238 | MRSA | 0.5 µg/mL |
| HSGN-238 | VRE | 0.5 µg/mL |
| HSGN-237 | Listeria monocytogenes | 0.25 µg/mL |
Anticancer Activity
The compound has also shown promise in cancer research. Various derivatives of oxadiazoles have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, compounds derived from the oxadiazole structure have been tested against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 10.38 |
| Compound B | MDA-MB-231 | 12.50 |
| Compound C | MEL-8 | 8.20 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Bacterial Growth : The oxadiazole ring likely interferes with bacterial cell wall synthesis or protein synthesis.
- Induction of Apoptosis : In cancer cells, these compounds can induce apoptosis through pathways involving p53 and caspase activation .
- Selective Toxicity : Studies suggest that these derivatives can selectively target cancerous cells while sparing normal cells.
Case Studies
- Antibacterial Efficacy Against Resistant Strains : A study demonstrated that HSGN-238 effectively reduced the burden of intracellular MRSA in human cell lines while maintaining low toxicity levels .
- Cytotoxic Effects on Cancer Cells : Research indicated that certain oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against leukemia cell lines, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile?
The compound is typically synthesized via cyclization reactions. For example, cyanogen bromide can react with carbohydrazide intermediates under reflux conditions to form the oxadiazole ring. Subsequent functionalization with benzonitrile derivatives is achieved using coupling agents like isatin or via nucleophilic substitution . Key characterization methods include IR spectroscopy (to confirm C=O and C=N bonds) and H NMR (to identify aromatic protons and amino groups) .
Q. Which assays are used to evaluate its anticancer potential?
The MTT assay is a gold standard for cytotoxicity screening. It measures mitochondrial enzyme activity in living cells by reducing tetrazolium dye (MTT) to purple formazan. For this compound, this assay was used at concentrations ranging from 10–100 µM, with IC values calculated to quantify potency against cancer cell lines .
Q. How is antibacterial efficacy determined for this compound?
Antibacterial activity is assessed via the broth microdilution method to determine the minimum inhibitory concentration (MIC). Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are commonly tested. For example, MIC values of 7.55 µM were reported for related oxadiazole derivatives, with ciprofloxacin as a positive control .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be analyzed for oxadiazole analogs?
SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing oxygen with sulfur in the oxadiazole ring) and comparing their bioactivities. For instance, substituting the benzene ring with a pyridinyl group enhances antimycobacterial activity, while methyl groups improve lipophilicity and membrane penetration . Computational tools like molecular docking can predict binding affinities to targets such as α-amylase or kinase enzymes .
Q. How should discrepancies in MIC values across studies be addressed?
Variations in MICs may arise from differences in bacterial strains, growth media, or assay protocols. To resolve contradictions, researchers should standardize protocols (e.g., CLSI guidelines) and include internal controls (e.g., reference antibiotics). Statistical tools like ANOVA can identify significant differences in efficacy across experimental setups .
Q. What in silico methods predict the pharmacokinetics of this compound?
Tools like SwissADME or pkCSM predict absorption, distribution, metabolism, and excretion (ADME). For example, logP values (<3) suggest moderate lipophilicity, while topological polar surface area (TPSA) >80 Å indicates low blood-brain barrier penetration. Toxicity can be assessed using ProTox-II for hepatotoxicity or Ames mutagenicity tests .
Q. How to design experiments to assess kinase inhibition specificity?
Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to test inhibition against a broad range of kinases (e.g., EGFR, VEGFR). Dose-response curves (10 nM–10 µM) and selectivity scores (ratio of IC values for target vs. off-target kinases) quantify specificity. For example, derivatives with trifluoromethyl groups showed >100-fold selectivity for NMDA receptors .
Q. How to validate target engagement in cellular models?
Techniques include cellular thermal shift assays (CETSA) to confirm binding to α-amylase or kinase targets. For antifungal studies, GFP-tagged fungal strains can visualize compound localization. Competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) quantify target occupancy in live cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
